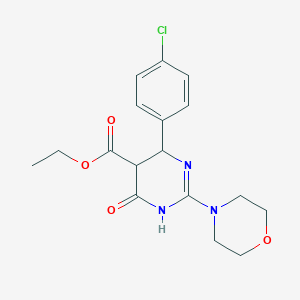
5-(4-tert-butylbenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
5-(4-tert-butylbenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as TBTU, is a versatile reagent used in peptide synthesis and organic chemistry. It is a condensing agent that facilitates peptide bond formation and is widely used in solid-phase peptide synthesis due to its high efficiency and low epimerization rates. In
Mecanismo De Acción
TBTU reacts with the amine group of the amino acid to form an activated ester intermediate. The intermediate then undergoes a nucleophilic attack by the carboxylic acid group of the next amino acid, resulting in peptide bond formation. TBTU is highly efficient in peptide bond formation and has low epimerization rates, making it an ideal reagent for peptide synthesis.
Biochemical and Physiological Effects:
TBTU is not a drug and has no direct biochemical or physiological effects. It is a reagent used in chemical synthesis and does not interact with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBTU has several advantages for lab experiments. It is highly efficient in peptide bond formation and has low epimerization rates, resulting in high yields of desired products. TBTU is also compatible with a wide range of amino acid derivatives, making it a versatile reagent for peptide synthesis. However, TBTU has some limitations. It is sensitive to moisture and should be stored in a dry environment. TBTU is also sensitive to acidic conditions and should not be used in the presence of strong acids.
Direcciones Futuras
There are several future directions for TBTU research. One area of interest is the development of new TBTU derivatives with improved properties, such as increased solubility and stability. Another area of interest is the application of TBTU in the synthesis of complex peptides and peptidomimetics. TBTU may also have potential applications in the synthesis of small molecules with biological activity, such as antitumor agents and enzyme inhibitors. Further research is needed to explore these possibilities and to optimize the use of TBTU in chemical synthesis.
In conclusion, TBTU is a versatile reagent used in peptide synthesis and organic chemistry. It is highly efficient in peptide bond formation and has low epimerization rates, making it an ideal reagent for peptide synthesis. TBTU has no direct biochemical or physiological effects and is not a drug. There are several future directions for TBTU research, including the development of new derivatives and the application of TBTU in the synthesis of complex peptides and small molecules with biological activity.
Aplicaciones Científicas De Investigación
TBTU has been extensively used in peptide synthesis and organic chemistry. It is a popular condensing agent that facilitates peptide bond formation and reduces the formation of side products. TBTU is also used in the synthesis of cyclic peptides and peptidomimetics. In addition, TBTU has been used in the synthesis of small molecules with biological activity, such as antitumor agents and enzyme inhibitors.
Propiedades
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS2/c1-12(2)11-19-16(20)15(22-17(19)21)10-13-6-8-14(9-7-13)18(3,4)5/h6-10,12H,11H2,1-5H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSKJUREWFARJK-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)C(C)(C)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-bromobenzyl)-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4758325.png)
![N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4758330.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B4758354.png)
![N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4758358.png)
![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4758366.png)
![5-[(2-butoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758374.png)
![ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B4758388.png)
![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4758392.png)
![3-cyclohexyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4758396.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B4758401.png)
![5-bromo-N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4758416.png)
![dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate](/img/structure/B4758424.png)